3-Amino-5-chloro-1H-indazole

Vue d'ensemble

Description

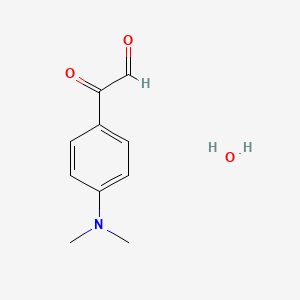

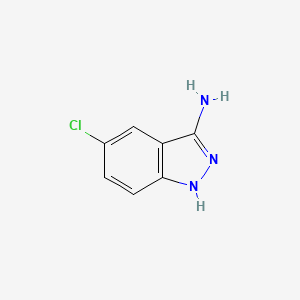

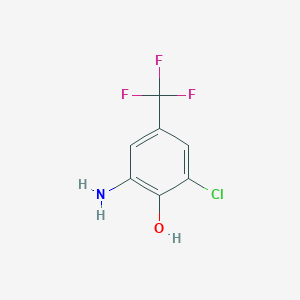

The compound 3-Amino-5-chloro-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can offer insights into its characteristics. Indazole derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involves the condensation of an isocyanato compound with an aminated indazole, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide follows a comparable pathway . These methods could potentially be adapted for the synthesis of 3-Amino-5-chloro-1H-indazole by altering the substituents used in the initial steps.

Molecular Structure Analysis

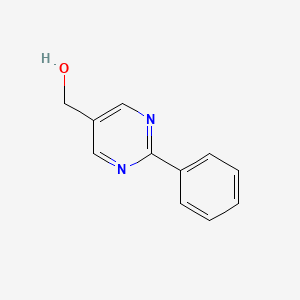

The molecular structure of indazole derivatives is characterized by the presence of a nitrogen-containing five-membered ring fused to a benzene ring. The crystal structures of some indazole derivatives have been determined, which helps in understanding the molecular geometry, electronic structure, and potential intermolecular interactions . The presence of substituents like chloro, fluoro, or trifluoromethyl groups can influence the molecular conformation and properties of the compound.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group can be involved in condensation reactions, as seen in the synthesis of the aforementioned compounds . The chloro substituent in 3-Amino-5-chloro-1H-indazole could potentially undergo substitution reactions, offering a pathway for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary widely depending on their substituents. For instance, the introduction of electron-withdrawing groups like chloro or trifluoromethyl can affect the compound's electronic properties and reactivity . The solubility, melting point, and stability of these compounds can also be influenced by their molecular structure. The fluorescent properties of some indazole derivatives suggest potential applications in photophysical studies .

Applications De Recherche Scientifique

-

Synthesis of Indazoles

- Field : Organic Chemistry

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .

- Methods : The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

-

Antitumor Activity

- Field : Medicinal Chemistry

- Application : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .

- Methods : The compounds were tested against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) .

-

Phosphoinositide 3-Kinase δ Inhibitors

- Field : Medicinal Chemistry

- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

- Methods : The synthesis of these inhibitors involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : The synthesized inhibitors have shown promising results in the treatment of respiratory diseases .

-

Organic Synthesis and Agrochemical Intermediates

- Field : Organic Chemistry and Agrochemistry

- Application : “3-Amino-5-chloro-1H-indazole” is mainly used as an organic synthesis and agrochemical intermediate .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Raw Material in Pharmaceuticals, Agrochemicals, and Dyestuff Fields

- Field : Pharmaceutical Chemistry, Agrochemistry, and Dye Chemistry

- Application : “6-Amino-3-chloro-1H-indazole”, a compound similar to “3-Amino-5-chloro-1H-indazole”, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Enzyme Inhibition and Antiproliferative Activities

- Field : Medicinal Chemistry

- Application : Menichincheri et al. used 3-amino-5-substituted indazole as a promising starting point for further investigation and obtained novel 3-aminoindazole derivatives. The synthesized compounds were tested for their enzyme inhibition and antiproliferative activities .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Antitumor Activity

- Field : Medicinal Chemistry

- Application : The structure of 1H-indazole-3-amide in Entrectinib plays a critical role in enhancing the antitumor activity of the compound .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Cell Growth Inhibition

- Field : Medicinal Chemistry

- Application : Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSQTZOPSNFNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615452 | |

| Record name | 5-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloro-1H-indazole | |

CAS RN |

5685-72-3 | |

| Record name | 5-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)